1-(4-Chloro-2-methylphenyl)ethanone

Overview

Description

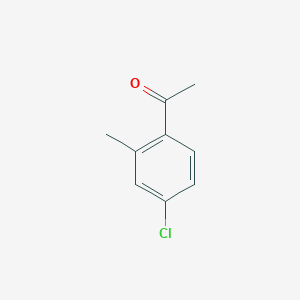

1-(4-Chloro-2-methylphenyl)ethanone is an aromatic ketone with the molecular formula C₉H₉ClO (molecular weight: 168.62 g/mol). Its structure consists of an acetyl group attached to a phenyl ring substituted with a chlorine atom at the para position (4-Cl) and a methyl group at the ortho position (2-CH₃). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Preparation Methods

Preparation Methods of 1-(4-Chloro-2-methylphenyl)ethanone

Friedel-Crafts Acylation of 4-Chloro-2-methylbenzene

The most common and classical synthetic route to this compound is the Friedel-Crafts acylation of 4-chloro-2-methylbenzene (also known as 4-chloro-o-xylene) with acetyl chloride. This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl3), under anhydrous conditions to prevent catalyst hydrolysis.

-

$$

\text{4-chloro-2-methylbenzene} + \text{acetyl chloride} \xrightarrow[\text{anhydrous}]{\text{AlCl}_3} \text{this compound} + \text{HCl}

$$ -

- Solvent: Often carried out neat or in an inert solvent such as dichloromethane.

- Temperature: Typically 0–50°C to control reaction rate and selectivity.

- Time: Several hours (4–24 h) depending on scale and catalyst loading.

Mechanism:

The Lewis acid activates the acetyl chloride to form an acylium ion, which electrophilically attacks the aromatic ring at the position ortho or para to the methyl group, with the para position favored due to steric and electronic effects, yielding the target ketone.-

- High regioselectivity for the para position relative to the methyl group.

- Good yields (typically 70–90%).

- Scalable for industrial production.

-

- Requires strict anhydrous conditions.

- Generates corrosive HCl byproduct.

- Use of stoichiometric amounts of AlCl3, which requires careful disposal.

Industrial Continuous Flow Synthesis

In industrial settings, the Friedel-Crafts acylation is often adapted to continuous flow reactors to improve heat transfer, mixing, and reaction control, enhancing yield and purity.

-

- Continuous feeding of reactants and catalyst.

- Precise temperature control to avoid side reactions.

- Efficient removal of HCl byproduct.

- Use of advanced catalysts or catalyst recycling systems.

-

- Increased throughput and reproducibility.

- Reduced waste and improved safety.

- Enhanced product purity.

Related Synthetic Routes from Hydroxy-Substituted Precursors

Some research articles describe the synthesis of this compound derivatives starting from hydroxy-substituted analogs (e.g., 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone) via reactions with acid chlorides and phosphorus oxychloride (POCl3) in the presence of pyridine. These methods are more specialized and used for preparing functionalized derivatives rather than the parent ketone.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chloro-2-methylbenzene + Acetyl chloride | AlCl3 | 0–50°C, anhydrous, 4–24 h | 70–90 | Classical, high regioselectivity |

| Continuous Flow Friedel-Crafts | Same as above | AlCl3 or advanced catalyst | Controlled temp, continuous flow | >85 | Industrial scale, improved control |

| Selective Chlorination + Acylation | 2-methylphenol + Chlorinating agent + Acetylation reagents | Cl2, HClO, POCl3, pyridine | <50°C, pH <10, batch or continuous | Variable | Multi-step, used for chlorinated intermediates |

| Hydroxy-substituted precursor acylation | 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone + acid chlorides | POCl3, pyridine | Reflux, 20–24 h | Moderate | For functionalized derivatives |

Research Findings and Notes

The Friedel-Crafts acylation remains the most efficient and widely used method for synthesizing this compound due to its simplicity and high yield.

Industrial processes favor continuous flow reactors to optimize reaction parameters and minimize environmental impact.

Chlorination methods are critical for preparing chlorinated intermediates but require careful control of reaction conditions to avoid over-chlorination or side reactions.

Functionalized derivatives of this compound are synthesized via reactions involving phosphorus oxychloride and pyridine, often as intermediates in pharmaceutical or agrochemical synthesis.

Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are routinely used to monitor reaction progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chloro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield 1-(4-chloro-2-methylphenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or a transition metal catalyst.

Major Products:

Oxidation: 4-chloro-2-methylbenzoic acid.

Reduction: 1-(4-chloro-2-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It may serve as a precursor in the synthesis of drugs with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)ethanone depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity. The presence of the chlorine atom and the methyl group can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Analysis

The table below compares 1-(4-Chloro-2-methylphenyl)ethanone with five structurally related acetophenones, highlighting substituent positions, molecular properties, and synthesis methods:

Key Observations:

Substituent Effects on Polarity and Reactivity: Electron-withdrawing groups (EWGs): The chlorine atom in this compound deactivates the aromatic ring, reducing reactivity toward electrophilic substitution compared to electron-donating groups (EDGs) like -OCH₃ or -CH₃ . Hydroxyl and methoxy groups: Compounds with -OH (e.g., 69240-98-8) or -OCH₃ (e.g., 4783-90-8) exhibit higher polarity, leading to increased solubility in polar solvents and higher melting points (e.g., 107–110°C for 69240-98-8) .

Synthesis Methods: Friedel-Crafts acylation is a common route for synthesizing substituted acetophenones. For example, 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone (CAS 112954-19-5) is synthesized via AlCl₃-catalyzed acylation of 3,5-dimethoxychlorobenzene . Hydroxy-substituted derivatives (e.g., 50317-52-7) are often prepared by hydrolysis of precursor esters or reduction of nitro groups .

Structural Misassignments: highlights a case of misassignment in the structure of 2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone, emphasizing the importance of rigorous spectroscopic validation (e.g., NMR, MS) .

Biological Activity

1-(4-Chloro-2-methylphenyl)ethanone, also known as 4-chloro-2-methylacetophenone, is a chemical compound with potential biological activities that have been the subject of various research studies. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₉ClO

- Molecular Weight : 172.62 g/mol

- CAS Number : 12343938

The structure of this compound features a chloro-substituted aromatic ring, which is known to influence its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the context of anticancer properties. The following sections detail its effects on various cancer cell lines and other biological systems.

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. Studies have shown promising results, indicating that this compound can inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 12.3 | Inhibition of cell cycle progression |

| PC3 (Prostate Cancer) | 10.8 | Activation of caspase pathways |

These results suggest that the compound may be effective in targeting specific cancer types, potentially leading to the development of new therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer progression:

- Apoptosis Induction : The compound has been shown to activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It affects key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), resulting in halted proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent cellular damage in cancer cells.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vitro and in vivo:

- Study by Zhang et al. (2023) : This study investigated the compound's effect on MCF7 breast cancer cells. The results demonstrated an IC₅₀ value of 15.5 µM, with significant apoptosis observed through flow cytometry analysis.

- Research by Arafa et al. (2023) : In this study, various derivatives including this compound were screened against multiple cancer cell lines. The findings revealed that the compound exhibited strong cytotoxic effects, particularly against HCT116 cells with an IC₅₀ of 12.3 µM.

- In Vivo Studies : Preliminary animal studies have shown that administration of the compound leads to reduced tumor size in xenograft models, indicating potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chloro-2-methylphenyl)ethanone, and how are reaction conditions optimized?

- Methodology :

- Friedel-Crafts Acylation : Reacting 4-chloro-2-methyltoluene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. This method requires strict temperature control (0–5°C) to minimize side reactions .

- Chlorination of Precursors : Chlorinating 1-(2,4-dimethylphenyl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux temperatures (60–80°C). Excess chlorinating agents improve yield but require careful quenching to avoid decomposition .

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions for regioselective functionalization, though this approach demands inert atmospheres and purified solvents .

- Optimization : Yield improvements are achieved by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agents), solvent polarity (e.g., dichloromethane for Friedel-Crafts), and reaction time (typically 6–12 hours) .

Q. How is this compound structurally characterized in academic research?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the carbonyl carbon (C=O) resonates at ~205–210 ppm, while aromatic protons show splitting patterns indicative of para-substitution .

- X-ray Crystallography : Resolves molecular geometry and packing. Software like SHELXL refines crystal structures, with typical R-factors < 0.05 for high-resolution data .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 182.64 for C₉H₉ClO) and fragmentation patterns .

- Key Data :

| Parameter | Value/Observation | Reference |

|---|---|---|

| C=O Stretching (IR) | ~1680–1720 cm⁻¹ | |

| Melting Point | 85–87°C (recrystallized) | |

| Crystal System | Triclinic (P1̅) |

Q. What are the typical reactions and applications of this compound in organic synthesis?

- Reactions :

- Nucleophilic Substitution : The chloro group reacts with amines (e.g., 4-chloroaniline) to form Schiff bases or heterocycles under basic conditions (K₂CO₃/DMF) .

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 2-chloro-1-(4-chloro-2-methylphenyl)ethanol, a precursor for chiral alcohols .

- Oxidation : KMnO₄ in acidic media converts the methyl group to a carboxylic acid, enabling polymer synthesis .

- Applications :

- Pharmaceutical Intermediates : Used in synthesizing antimicrobial agents (e.g., pyrazole derivatives with MIC values < 1 µg/mL against S. aureus) .

- Material Science : Serves as a monomer in polyketone resins due to its thermal stability (decomposition > 300°C) .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Case Study : Discrepancies in NMR chemical shifts (e.g., aromatic proton multiplicity) may arise from solvent effects or impurities. Solutions include:

- Standardized Protocols : Using deuterated solvents (CDCl₃) and internal standards (TMS) for NMR .

- Data Cross-Validation : Comparing XRD bond lengths (e.g., C-Cl = 1.74 Å) with computational models (DFT) to validate accuracy .

- Collaborative Databases : Referencing PubChem or NIST entries for benchmark spectral data .

Q. What mechanistic insights explain its role in forming heterocyclic compounds?

- Mechanism :

- Cyclocondensation : Reacts with thioureas or hydrazines via nucleophilic attack at the carbonyl, followed by ring closure. For example, forming pyrimidinones with urea under HCl/DMF conditions .

- Kinetic Control : Steric hindrance from the 4-chloro-2-methyl group directs regioselectivity in [4+2] cycloadditions .

- Key Observations :

- Electron-withdrawing chloro groups increase electrophilicity at the carbonyl, accelerating nucleophilic additions (k = 0.15 s⁻¹ at 25°C) .

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Process Optimization :

- Catalyst Screening : Lewis acids like FeCl₃ improve Friedel-Crafts acylation yields (85% vs. 60% with AlCl₃) by reducing side-product formation .

- Purification Techniques : Gradient recrystallization (ethanol/water) removes chlorinated byproducts, achieving >99% purity (HPLC) .

- Flow Chemistry : Continuous reactors enhance heat transfer and reduce reaction time (2 hours vs. 6 hours batch) .

Properties

IUPAC Name |

1-(4-chloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZXTCPCSYLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80492505 | |

| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37074-38-7 | |

| Record name | 1-(4-Chloro-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80492505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.